Ethyl 3-amino-3-(pyridin-2-yl)propanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-amino-3-(pyridin-2-yl)propanoate hydrochloride is a chemical compound with the molecular formula C10H14N2O2·HCl It is a derivative of propanoic acid and contains both an amino group and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-3-(pyridin-2-yl)propanoate hydrochloride typically involves the reaction of 2-aminopyridine with ethyl acrylate. The reaction is carried out under nitrogen protection using anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst. The mixture is heated in an oil bath at a temperature range of 120-160°C for 16-20 hours. After the reaction, the product is washed with organic solvents and recrystallized to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The process is designed to be cost-effective, environmentally friendly, and safe for large-scale operations.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-3-(pyridin-2-yl)propanoate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
Ethyl 3-amino-3-(pyridin-2-yl)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-cancer properties.
Mechanism of Action
The mechanism of action of ethyl 3-amino-3-(pyridin-2-yl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group and pyridine ring allow it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of cancer cell growth or modulation of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-amino-3-(pyridin-2-yl)acrylate: A similar compound with an acrylate group instead of a propanoate group.
Dabigatran etexilate: A pharmaceutical compound that shares structural similarities and is used as an anticoagulant.
Benzimidazole derivatives: Compounds with similar heterocyclic structures and potential pharmaceutical applications.
Uniqueness
Ethyl 3-amino-3-(pyridin-2-yl)propanoate hydrochloride is unique due to its specific combination of an amino group and a pyridine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H15ClN2O2 |
---|---|
Molecular Weight |
230.69 g/mol |
IUPAC Name |
ethyl 3-amino-3-pyridin-2-ylpropanoate;hydrochloride |
InChI |
InChI=1S/C10H14N2O2.ClH/c1-2-14-10(13)7-8(11)9-5-3-4-6-12-9;/h3-6,8H,2,7,11H2,1H3;1H |
InChI Key |
XGBSQQMOIKQNNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=N1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.